molecular formula C16H23NO5 B8694845 TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE

TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE

Cat. No.: B8694845
M. Wt: 309.36 g/mol
InChI Key: FXRLWSYREBUSNL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE typically involves multiple steps, including the protection of amino groups and esterification reactions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

    Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for esterification , and di-tert-butyl pyrocarbonate for the protection of amino groups . Reaction conditions often involve the use of organic solvents and controlled temperatures to optimize yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the benzyloxycarbonyl group can yield the free amine.

Scientific Research Applications

TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE exerts its effects involves several molecular targets and pathways. The tert-butyl group can act as a steric hindrance, affecting the reactivity of the molecule . The benzyloxycarbonyl group serves as a protective group, which can be selectively removed under specific conditions to reveal the active amino group. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl (2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1

InChI Key

FXRLWSYREBUSNL-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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